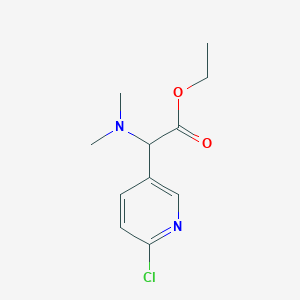

Ethyl 2-(6-chloropyridin-3-yl)-2-(dimethylamino)acetate

Description

Ethyl 2-(6-chloropyridin-3-yl)-2-(dimethylamino)acetate is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom at the 6-position and a dimethylamino-acetate ester moiety at the 3-position. This structure combines aromaticity, electron-withdrawing (chloro) and electron-donating (dimethylamino) groups, making it relevant for applications in medicinal chemistry, polymer science, and agrochemical synthesis.

Properties

Molecular Formula |

C11H15ClN2O2 |

|---|---|

Molecular Weight |

242.70 g/mol |

IUPAC Name |

ethyl 2-(6-chloropyridin-3-yl)-2-(dimethylamino)acetate |

InChI |

InChI=1S/C11H15ClN2O2/c1-4-16-11(15)10(14(2)3)8-5-6-9(12)13-7-8/h5-7,10H,4H2,1-3H3 |

InChI Key |

HXKAOXKTGMSDOL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=CN=C(C=C1)Cl)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-chloropyridin-3-yl)-2-(dimethylamino)acetate typically involves the following steps:

Chlorination of Pyridine: Pyridine is chlorinated to produce 6-chloropyridine.

Formation of Dimethylamino Acetate: Dimethylamine is reacted with ethyl chloroacetate to form ethyl 2-(dimethylamino)acetate.

Coupling Reaction: The 6-chloropyridine is then coupled with ethyl 2-(dimethylamino)acetate under specific reaction conditions, such as the presence of a base like sodium hydride, to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-chloropyridin-3-yl)-2-(dimethylamino)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of pyridine oxides.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Ethyl 2-(6-chloropyridin-3-yl)-2-(dimethylamino)acetate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-chloropyridin-3-yl)-2-(dimethylamino)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-(Dimethylamino) Benzoate

Structure: Benzene ring substituted with a dimethylamino group at the 4-position and an ethyl ester at the 1-position. Key Differences:

- Aromatic System: Benzene vs. pyridine.

- Substituents : Absence of chloro substituent in the benzoate derivative.

Research Findings : - In resin cements, ethyl 4-(dimethylamino) benzoate demonstrated a higher degree of conversion (DC) compared to 2-(dimethylamino) ethyl methacrylate, attributed to its superior electron-donating capacity .

- Physical properties (e.g., flexural strength) of resins containing this compound were significantly better than those with 2-(dimethylamino) ethyl methacrylate, suggesting that the aromatic benzoate backbone enhances material stability .

Ethyl 2-(Methylamino)-2-(Pyridin-3-yl)acetate Dihydrochloride

Structure: Pyridin-3-yl group with a methylamino-acetate ester and dihydrochloride salt. Key Differences:

- Amino Group: Methylamino (NHCH₃) vs. dimethylamino (N(CH₃)₂). The latter offers greater steric bulk and electron-donating effects.

- Substituent Position : Pyridin-3-yl vs. 6-chloropyridin-3-yl. The chloro group may enhance lipophilicity and influence binding interactions.

Research Findings : - The dihydrochloride salt form (CAS 240429-07-6) likely improves aqueous solubility compared to the free base form of the target compound . Implications for Target Compound: The absence of a chloro substituent in this analog may reduce electrophilic reactivity, while the dimethylamino group in the target compound could enhance its nucleophilicity in synthetic reactions.

3,6-Dichloro-N-[2-(Dimethylamino)-2-(Thiophen-2-yl)ethyl]pyridine-2-carboxamide

Structure : Pyridine ring with 3,6-dichloro substituents, linked to a thiophene-containing carboxamide.

Key Differences :

- Functional Group : Carboxamide vs. acetate ester.

- Heterocyclic Moieties : Thiophene vs. chloro-pyridine.

Research Findings : - Implications for Target Compound: The acetate ester in the target compound may increase hydrolytic lability, whereas the carboxamide in this analog could enhance resistance to enzymatic degradation.

2-(Dimethylamino)ethyl Acetate

Structure: Simple ethyl ester with a dimethylamino group. Key Differences:

- Aromatic System : Absence of pyridine ring.

- Substituents: No chloro or heteroaromatic groups. Research Findings:

S-(2-(Dimethylamino)ethyl Pseudothiourea Dihydrochloride

Structure: Thiourea derivative with a dimethylaminoethyl chain. Key Differences:

- Functional Group : Thiourea vs. acetate ester.

- Biological Activity: Marked as sensitizing and restricted under regulatory guidelines . Implications for Target Compound: The target compound’s ester group may reduce thiourea-associated sensitization risks but could still pose handling challenges due to the dimethylamino moiety.

Biological Activity

Ethyl 2-(6-chloropyridin-3-yl)-2-(dimethylamino)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

This compound features a chlorinated pyridine ring, which is known to enhance the compound's reactivity and biological interaction capabilities. The presence of a dimethylamino group contributes to its pharmacokinetic properties, influencing absorption and distribution within biological systems.

Synthesis

The synthesis of this compound typically involves the esterification of 2-(dimethylamino)-2-(6-chloropyridin-3-yl)acetic acid with ethanol. The reaction is usually catalyzed by strong acids like sulfuric acid under reflux conditions to ensure complete conversion.

Biological Activity

Mechanisms of Action:

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The chloropyridine moiety may enhance binding affinity to specific targets, while the dimethylamino group can influence the compound's pharmacodynamics.

Research Findings:

Preliminary studies have indicated that this compound exhibits potential in various therapeutic areas, including:

- Antimicrobial Activity: Research has shown that similar compounds with chlorinated pyridine structures demonstrate significant antimicrobial properties against various pathogens.

- Antitumor Activity: Investigations into structurally related compounds have revealed their ability to inhibit cancer cell proliferation, suggesting that this compound may share similar properties.

Case Studies

-

Antimicrobial Studies:

In vitro evaluations have demonstrated that compounds containing chloropyridine derivatives exhibit effective antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membrane integrity or interference with metabolic pathways. -

Antitumor Activity:

A study focusing on related pyridine derivatives showed IC50 values indicating significant cytotoxicity against MDA-MB-231 breast cancer cells. This suggests that this compound may also possess anticancer properties worth exploring further.

Comparative Analysis

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| This compound | Structure | Potential antimicrobial and antitumor effects | Contains a dimethylamino group which may enhance activity |

| Ethyl 2-(6-nitropyridin-3-yl)-2-(dimethylamino)acetate | Structure | Antimicrobial properties confirmed | Nitro group enhances binding affinity |

| Ethyl 2-(6-fluoropyridin-3-yl)-2-(dimethylamino)acetate | Structure | Studied for its pharmacological effects | Fluorine substitution alters electronic properties |

Q & A

Q. What are the common synthetic routes for Ethyl 2-(6-chloropyridin-3-yl)-2-(dimethylamino)acetate, and what reaction conditions are optimal?

- Methodological Answer : The synthesis typically begins with 6-chloropyridine-3-carboxylic acid, which undergoes esterification with ethanol under acidic catalysis (e.g., H₂SO₄) to form ethyl 6-chloropyridine-3-carboxylate . The dimethylamino group is introduced via nucleophilic substitution or condensation reactions. For example, dimethylformamide dimethyl acetal (DMFDMA) can act as a dimethylamino donor in the presence of a base (e.g., sodium ethoxide) . Optimal conditions include anhydrous solvents, controlled temperatures (60–80°C), and inert atmospheres to prevent side reactions. Yield optimization often requires iterative adjustments of stoichiometry and reaction time.

Q. How is the compound characterized post-synthesis to confirm its structure?

- Methodological Answer : Structural confirmation employs:

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., chlorine at C6, dimethylamino group) .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- X-ray crystallography : Single-crystal analysis resolves spatial arrangements, with refinement using SHELX software (e.g., SHELXL97 for bond angles/packing interactions) .

- HPLC : Purity assessment (>95%) with C18 columns and UV detection at 254 nm .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

- Methodological Answer :

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Solvent selection impacts reaction kinetics (e.g., DMSO enhances nucleophilic substitution rates) .

- Stability : Degrades under prolonged UV exposure or acidic conditions. Store at –20°C in amber vials under inert gas (N₂/Ar) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

- Methodological Answer :

- QSAR modeling : Correlates substituent effects (e.g., chlorine position, dimethylamino group) with bioactivity. Comparative analysis of structurally related compounds (e.g., 6-bromo or 3-chloro analogs) identifies pharmacophores .

- Molecular docking : Simulates binding to target enzymes (e.g., acetylcholinesterase) using AutoDock Vina. The 6-chloro group enhances hydrophobic interactions, while the dimethylamino group may facilitate hydrogen bonding .

Q. What strategies resolve contradictions between theoretical predictions and experimental reactivity data?

- Methodological Answer :

- Mechanistic probes : Isotopic labeling (e.g., ¹⁸O in ester groups) tracks reaction pathways .

- Control experiments : Vary catalysts (e.g., LiAlH₄ vs. NaBH₄) to isolate intermediates .

- DFT calculations : Identifies transition states or alternative pathways (e.g., SN1 vs. SN2 mechanisms) using Gaussian09 .

Q. How does spatial arrangement influence crystallographic packing and intermolecular interactions?

- Methodological Answer : X-ray data reveal:

- Hydrogen bonding : Between the ester carbonyl and pyridine N-atom (distance: 2.8–3.0 Å) .

- π-stacking : Offset stacking of pyridine rings (3.5–4.0 Å spacing) stabilizes crystal lattices .

- Chlorine positioning : 6-Chloro vs. 3-chloro derivatives show distinct packing efficiencies due to steric effects .

Q. What approaches optimize enantiomeric purity in chiral derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.